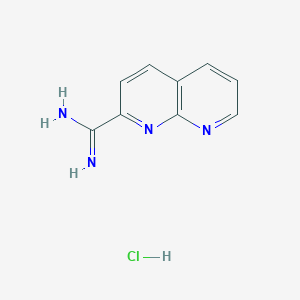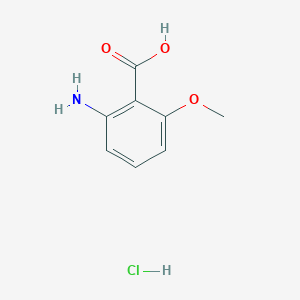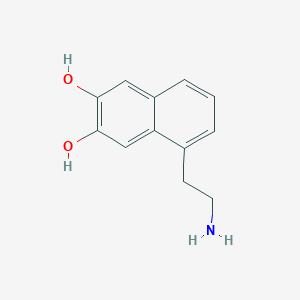
5-(2-Aminoethyl)naphthalene-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminoethyl)naphthalene-2,3-diol is an organic compound that features a naphthalene ring substituted with an aminoethyl group and two hydroxyl groups at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)naphthalene-2,3-diol typically involves the aminomethylation of naphthalen-2-ol or naphthalene-2,7-diol. This reaction can be carried out using secondary aliphatic and heterocyclic diamines with formaldehyde . The formation of strong intramolecular hydrogen bonds in the molecules of some products can be detected by IR and 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
Types of Reactions
5-(2-Aminoethyl)naphthalene-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Ethers or esters
科学研究应用
5-(2-Aminoethyl)naphthalene-2,3-diol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for studying biochemical pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 5-(2-Aminoethyl)naphthalene-2,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl groups can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Naphthalen-2-ol: A simpler naphthalene derivative with a single hydroxyl group.
Uniqueness
5-(2-Aminoethyl)naphthalene-2,3-diol is unique due to the combination of its naphthalene core with both aminoethyl and dihydroxy substitutions. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to simpler analogs like dopamine and naphthalen-2-ol.
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
5-(2-aminoethyl)naphthalene-2,3-diol |
InChI |
InChI=1S/C12H13NO2/c13-5-4-8-2-1-3-9-6-11(14)12(15)7-10(8)9/h1-3,6-7,14-15H,4-5,13H2 |
InChI 键 |
OODPBVDVJOAZHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=C(C=C2C(=C1)CCN)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11895782.png)
![5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11895790.png)



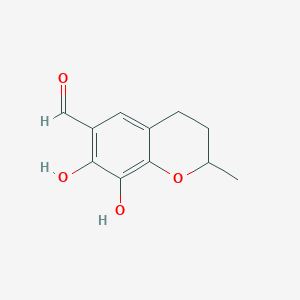

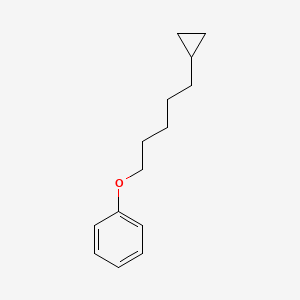
![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)
